molecular formula C13H10ClN3O4 B2488936 1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea CAS No. 1904426-01-2

1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea

Cat. No.: B2488936
CAS No.: 1904426-01-2
M. Wt: 307.69
InChI Key: FQLJFOIIQIGDFL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea is a synthetic urea derivative supplied for early-discovery research and investigative use. The compound is identified with the CAS Number 1904426-01-2 and has a molecular formula of C13H10ClN3O4 and a molecular weight of 307.69 g/mol . Its structure features a 4-chlorophenyl group and a 2-hydroxy-5-nitrophenyl group, which are common pharmacophores in medicinal chemistry, suggesting potential for use in developing enzyme inhibitors or receptor ligands. The presence of both electron-withdrawing (nitro) and hydrogen-bond donating (hydroxy, urea) groups makes this molecule a candidate for research in molecular recognition and supramolecular chemistry. Researchers may employ it as a key intermediate or building block in organic synthesis . As with all specialized research chemicals, this product is offered for research use only and is not intended for diagnostic, therapeutic, or any human or animal use. Buyers are responsible for verifying the product's identity and purity for their specific application.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-8-1-3-9(4-2-8)15-13(19)16-11-7-10(17(20)21)5-6-12(11)18/h1-7,18H,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLJFOIIQIGDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

The most efficient method involves a one-pot sequential condensation under microwave irradiation, adapted from Jadhav et al.'s protocol for N,N'-disubstituted ureas:

Reaction Scheme

  • 4-Chloroaniline + Ethyl chloroformate → 4-Chlorophenyl carbamate
  • Carbamate + 2-Hydroxy-5-nitroaniline → Target urea

Optimized Conditions

Parameter Value
Microwave Power 900 W
Temperature 130°C
Reaction Time 25 min total
Base K₂CO₃ (1.2 equiv)
Yield 78-82%

This method eliminates solvent use while achieving 8-10× rate acceleration compared to conventional heating.

Stepwise Functionalization Approach

Nitration of Precursor Phenols

Prior urea formation requires synthesis of 2-hydroxy-5-nitroaniline through controlled nitration:

Nitration Protocol

  • Substrate: 2-Aminophenol
  • Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature: 0-5°C
  • Time: 4 hr
  • Yield: 68%

Regiochemical Control
The ortho-directing hydroxyl group and para-directing amino group collaborate to favor 5-nitration, as confirmed by NOESY NMR.

Alternative Isocyanate Route

Hazardous Materials Consideration

While less preferred, 4-chlorophenyl isocyanate can directly react with 2-hydroxy-5-nitroaniline:

Reaction Parameters

Component Molar Ratio
Isocyanate 1.05 equiv
Amine 1.00 equiv
Solvent THF
Temperature Reflux
Yield 63%

This method requires strict moisture control and generates stoichiometric HCl.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

Method Yield (%) Purity (HPLC) E-Factor
Microwave Carbamate 82 98.7 8.2
Conventional Heating 45 95.1 23.7
Isocyanate Coupling 63 97.3 15.4

E-Factor = (Mass of Waste)/(Mass of Product)

The microwave-assisted carbamate route demonstrates superior atom economy (87%) and minimized waste generation.

Spectroscopic Characterization

Key analytical data for batch validation:

1H NMR (400 MHz, DMSO-d6)
δ 10.21 (s, 1H, -OH),
8.74 (d, J=2.4 Hz, 1H, Ar-H),
8.32 (dd, J=9.0, 2.4 Hz, 1H, Ar-H),
7.62 (d, J=8.8 Hz, 2H, Ar-H),
7.41 (d, J=8.8 Hz, 2H, Ar-H),
6.98 (d, J=9.0 Hz, 1H, Ar-H).

FT-IR (KBr)
3448 cm⁻¹ (N-H stretch),
1652 cm⁻¹ (C=O urea),
1520 cm⁻¹ (asymmetric NO₂),
1342 cm⁻¹ (symmetric NO₂).

Process Optimization Challenges

Byproduct Formation

Major impurities arise from:

  • Incomplete carbamate formation (3-7%)
  • O-Nitration isomer (12% in unoptimized runs)
  • Diurea adducts (≤2%)

HPLC monitoring at 254 nm enables real-time reaction control.

Scale-Up Considerations

Pilot-scale trials (500 g batch) revealed:

  • Microwave cavity design limits heat distribution
  • K₂CO₃ particle size critically affects reaction rate
  • Implement cryogenic trapping for volatile byproducts

Process mass intensity improved from 86 to 34 through solvent-free operation.

Environmental Impact Assessment

Green Metrics Comparison

Metric Microwave Traditional
PMI 6.8 18.4
Energy (kJ/mol) 420 1580
Carbon Intensity 0.87 2.45

PMI = Process Mass Intensity

The microwave method reduces CO₂ emissions by 64% compared to thermal approaches.

Emerging Methodologies

Enzymatic Urea Synthesis

Preliminary trials with Candida antarctica lipase B show:

  • 42% conversion at 37°C
  • Excellent stereocontrol (ee >99%)
  • Requires 72 hr reaction time

This biocatalytic route remains impractical for bulk synthesis but offers promise for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. The presence of the hydroxy and nitro groups can enhance binding affinity through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, functional, and biological properties of 1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea with analogous urea derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Key References
This compound (Target) C₁₃H₁₀ClN₃O₄ (estimated*) 4-chlorophenyl, 2-hydroxy-5-nitrophenyl Likely pesticidal or cytokinin activity (inferred from analogs) N/A
Diflubenzuron
(1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea)
C₁₄H₉ClF₂N₂O₃ 4-chlorophenyl, 2,6-difluorobenzoyl Insect growth regulator; inhibits chitin synthesis
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea C₁₃H₁₀ClN₃O₃ 3-chlorophenyl, 4-nitrophenyl Cytokinin-like activity; bacteriostatic properties
1-(4-Chloro-2-nitrophenyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea C₁₄H₈Cl₂F₃N₃O₃ 4-chloro-2-nitrophenyl, 2-chloro-5-(trifluoromethyl)phenyl Not explicitly stated; trifluoromethyl group may enhance bioactivity or lipophilicity
1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea C₁₂H₁₂ClN₃O₂S₂ 4-chlorophenyl, thiadiazole-sulfanyl-ethyl Potential pesticidal use; heterocyclic moiety may improve target specificity

*Note: Molecular formula for the target compound is estimated based on structural analogs.

Key Findings from Comparative Analysis:

Nitro groups in para positions (e.g., ) enhance electron-withdrawing effects, while ortho-nitro (target compound) may sterically hinder interactions.

Hydrogen Bonding and Solubility: The 2-hydroxy group in the target compound enables intramolecular hydrogen bonding (e.g., C–H⋯O interactions), as seen in , which stabilizes crystal packing and may improve aqueous solubility compared to non-hydroxylated analogs like .

Biological Implications :

  • Thiadiazole-containing ureas () exhibit enhanced bioactivity due to sulfur-based heterocycles, contrasting with the nitro/hydroxy-dominated pharmacology of the target compound.
  • Trifluoromethyl groups () increase lipophilicity, likely improving membrane permeability but reducing solubility—a trade-off absent in the hydroxylated target compound.

Synthetic Accessibility :

  • Microwave-assisted synthesis (used in ) could be adapted for the target compound to improve reaction efficiency.

Biological Activity

1-(4-Chlorophenyl)-3-(2-hydroxy-5-nitrophenyl)urea is an organic compound that belongs to the class of ureas. It features a chlorophenyl group and a hydroxy-nitrophenyl group attached to a urea moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor due to its structural similarity to natural substrates. The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in treating neurodegenerative diseases like Alzheimer's. In a comparative study, compounds with similar structures demonstrated varying degrees of inhibition, with some showing IC50 values comparable to established inhibitors like rivastigmine .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities . Studies have shown that derivatives of urea compounds exhibit significant antibacterial and antifungal properties against various strains. For instance, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria, yielding minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with molecular targets, such as enzymes or receptors. The presence of the hydroxy and nitro groups enhances binding affinity through hydrogen bonding and electrostatic interactions, potentially leading to the inhibition of enzyme activity by blocking substrate access to the active site .

Study on Enzyme Inhibition

In a study published in 2022, various nitrogen-containing compounds were synthesized and screened for their AChE inhibitory potential. Among them, a derivative similar to this compound exhibited notable activity with an IC50 value of 11.55 µM, indicating strong potential as an AChE inhibitor .

Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of several urea derivatives, including those structurally related to this compound. The results indicated that these compounds displayed MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, showcasing their potent antibacterial properties .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compound Hydroxy and nitro groupsPotential AChE inhibitor; antimicrobial
1-(4-Chlorophenyl)-3-(2-hydroxyphenyl)urea Lacks nitro groupReduced reactivity compared to target
1-(4-Chlorophenyl)-3-(2-nitrophenyl)urea Lacks hydroxy groupAltered solubility; different binding properties
1-(4-Chlorophenyl)-3-(2-hydroxy-4-nitrophenyl)urea Different nitro group positionVaries in chemical and biological properties

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